6-Acetyl-3-aminopyridine-2-carbaldehyde
Description
6-Acetyl-3-aminopyridine-2-carbaldehyde is a heterocyclic compound featuring a pyridine backbone substituted with an acetyl group at position 6, an amino group at position 3, and a carbaldehyde group at position 2. Its structural complexity and multifunctional nature make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Synonyms for this compound include 6-acetyl-2-Pyridinecarbaldehyde and 6-ethanoylpyridine-2-carbaldehyde . The InChIKey (VBDAIIKYGFAYGD-UHFFFAOYSA-N) and CAS registry number (20857-21-0) confirm its unique identity .
These features are critical in its applications in multi-component reactions and as a precursor for bioactive molecules.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-acetyl-3-aminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)7-3-2-6(9)8(4-11)10-7/h2-4H,9H2,1H3 |
InChI Key |
HXFMODUYNNHNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3-aminopyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The amino group is then formylated to introduce the carbaldehyde group using formylating agents like formic acid or formamide.
Acetylation: Finally, the acetyl group is introduced at the 6th position using acetylating agents like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-3-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: 6-Acetyl-3-aminopyridine-2-carboxylic acid
Reduction: 6-Acetyl-3-aminopyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the substituent introduced
Scientific Research Applications
6-Acetyl-3-aminopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-3-aminopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can then undergo further chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Pyridine Derivatives
Key Observations :
- Electron-Withdrawing Effects : The acetyl and carbaldehyde groups in the title compound enhance electrophilic reactivity compared to chloro-substituted analogs, which primarily facilitate nucleophilic aromatic substitution (e.g., Suzuki couplings) .
- Directing Groups: The amino group at position 3 in the title compound is ortho/para-directing, whereas chloro substituents (e.g., in 6-chloropyridine-2-carbaldehyde) are meta-directing, altering regioselectivity in further functionalization .
- Synthetic Utility: The title compound’s amino and acetyl groups may require protection during synthesis (e.g., via acetylation), contrasting with chloro derivatives that are typically stable under alkylation conditions .
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